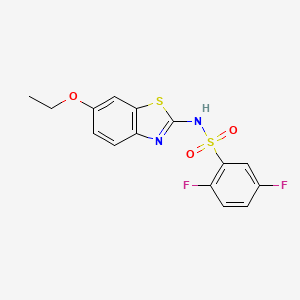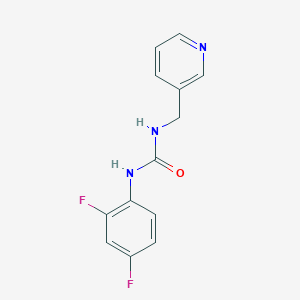
N,N-diallyl-N'-(3,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of amines with isocyanates or carbonyl compounds, leading to various urea compounds with potential for diverse applications (Butler & Leitch, 1978). For example, N,N-dialkyl-N'-(dimethylchlorosilylmethyl)ureas with an intramolecular Si←O bond were synthesized through the reaction of N,N-dialkyl-N'-trimethylsilylureas with dimethyl (chloromethyl)-chlorosilane, demonstrating the versatility of urea synthesis methods (Voronkov et al., 1989).
Molecular Structure Analysis
The molecular structure of urea derivatives is often stabilized by short intramolecular hydrogen bonds, contributing to their distinct properties. For instance, the structure of N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea is stabilized by a short intramolecular N—H⋯O hydrogen bond, linking molecules into a three-dimensional network (Choi et al., 2010).
Chemical Reactions and Properties
Ureas undergo various chemical reactions, including regioselective condensations and alkylations, which can significantly affect their properties. For example, N-(O, O-dialkylthiophosphoryl)N′-(4-Chlorobenzoyl) ureas were synthesized through nucleophilic addition, demonstrating the potential for structural modifications (Jing, 1989).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Density functional calculations and X-ray crystallography are often employed to investigate these properties, providing insights into their stability and reactivity (Tanak, 2012).
Chemical Properties Analysis
The chemical properties of urea derivatives, including their reactivity, stability, and interaction with other molecules, are influenced by their molecular structure and synthesis route. For instance, the reactivity of NH centers in N,N1 - hexamethylene bis-[(4,41-dimethyldiphenyl)-azo-2,21-diamino) ureas was studied, highlighting the influence of molecular structure on chemical behavior (Holboyev Yusufjon Khakimovich et al., 2022).
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-9-17(10-6-2)15(18)16-12-7-8-13(19-3)14(11-12)20-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYKDIMLLIBTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N(CC=C)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-N'-(3,4-dimethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)


![1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)

![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)



![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)



